molecular formula C22H19ClN4O3 B2606758 2-(4-chlorophenoxy)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide CAS No. 946268-15-1

2-(4-chlorophenoxy)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide

Cat. No. B2606758
CAS RN: 946268-15-1
M. Wt: 422.87
InChI Key: FVLIBHCZYOTKHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H19ClN4O3 and its molecular weight is 422.87. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioequivalence Studies

Compounds with complex structures, including non-steroidal anti-inflammatory agents, are often studied for their bioequivalence in different formulations. For example, a study on ST-679, a novel non-steroidal anti-inflammatory agent, aimed to evaluate the bioequivalence of tablet and capsule formulations by comparing pharmacokinetic parameters in healthy volunteers (Annunziato & di Renzo, 1993).

Nephrotoxicity Investigations

Investigations into the nephrotoxic effects of certain compounds, such as cefazedone and gentamicin, highlight the importance of studying the safety profiles of chemicals. Such research assesses the impact on kidney function and potential additive effects when compounds are combined (Mondorf Aw, 1979).

Metabolism and Adduct Formation

Research on the metabolism of heterocyclic amines and their formation of adducts with DNA or proteins is crucial for understanding the potential carcinogenic risks associated with exposure to these compounds. Studies using accelerator mass spectrometry (AMS) to measure isotopes with attomole sensitivity in humans and rodents are examples of this research area (Turteltaub et al., 1999).

Therapeutic Efficacy in Clinical Trials

Clinical trials on compounds for the treatment of diseases, such as the phase II trial of temozolomide for patients with progressive low-grade glioma, demonstrate the application of chemical compounds in therapeutic interventions. These studies focus on assessing the efficacy and safety of the compounds in treating specific conditions (Quinn et al., 2003).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3/c1-14-3-4-15(19-12-27-20(24-19)9-10-22(26-27)29-2)11-18(14)25-21(28)13-30-17-7-5-16(23)6-8-17/h3-12H,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLIBHCZYOTKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide

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